

patient global impression of change PGIC scale losmapimod trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Losmapimod

CAS No.: 585543-15-3

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PGIC and Losmapimod Trial Efficacy Data

The following table summarizes the key efficacy findings from the recent phase 2b trial (ReDUX4), which included the PGIC scale.

Trial Identifier	Trial Phase & Design	Key Efficacy Findings Related to PGIC	Primary Endpoint Result
ReDUX4 (NCT04003974) [1]	Randomized, double-blind, placebo-controlled phase 2b trial (48 weeks; 80 participants).	Improvement in PGIC and structural/functional outcomes (reachable workspace, muscle fat infiltration) versus placebo [1].	No significant change in DUX4-driven gene expression in muscle biopsy [1].

In the phase 2b ReDUX4 trial, while the primary biomarker endpoint was not met, **losmapimod**'s beneficial effect was observed in **prespecified secondary and exploratory endpoints**, including the PGIC. This suggests that patients on **losmapimod** were more likely to perceive a stabilization or improvement in their condition compared to those on placebo [1].

An earlier open-label pilot study (NCT04004000) also indicated that **losmapimod** was well-tolerated and showed a trend toward motor function stabilization or improvement, supporting further investigation in

larger, controlled trials [2].

Experimental Protocol: Implementing PGIC in FSHD Trials

For researchers designing clinical trials in FSHD, here is a detailed protocol for using the PGIC.

1. Objective: To evaluate the patient's perceived global change in their muscular dystrophy condition over the course of the clinical trial.

2. Materials:

- **PGIC Scale:** A standardized, single-item questionnaire. The patient is typically presented with a 7-point Likert scale ranging from "Very much improved" to "Very much worse" [3].
- **Mode of Administration:** Self-reported by the patient, either electronically or on paper, without interference from site personnel to avoid bias.

3. Procedure:

- **Baseline Assessment:** While the PGIC is a measure of change, ensure that comprehensive baseline assessments (e.g., FSHD Health Index, functional measures) are conducted to characterize the patient's initial state.
- **Scheduling:** The PGIC is administered at predefined time points during the study, typically at the end of the double-blind treatment period (e.g., Week 48). It should be completed **before** any other clinical outcome assessments at that visit to prevent those results from influencing the patient's global impression.
- **Administration:** Provide the participant with the PGIC scale and standardized instructions. A common instruction is: "Since the start of the study, how would you describe the change (if any) in your overall FSHD condition?"
- **Data Collection:** Record the single response. Ensure data is captured directly in the trial's case report form (CRF) or electronic data capture (EDC) system.

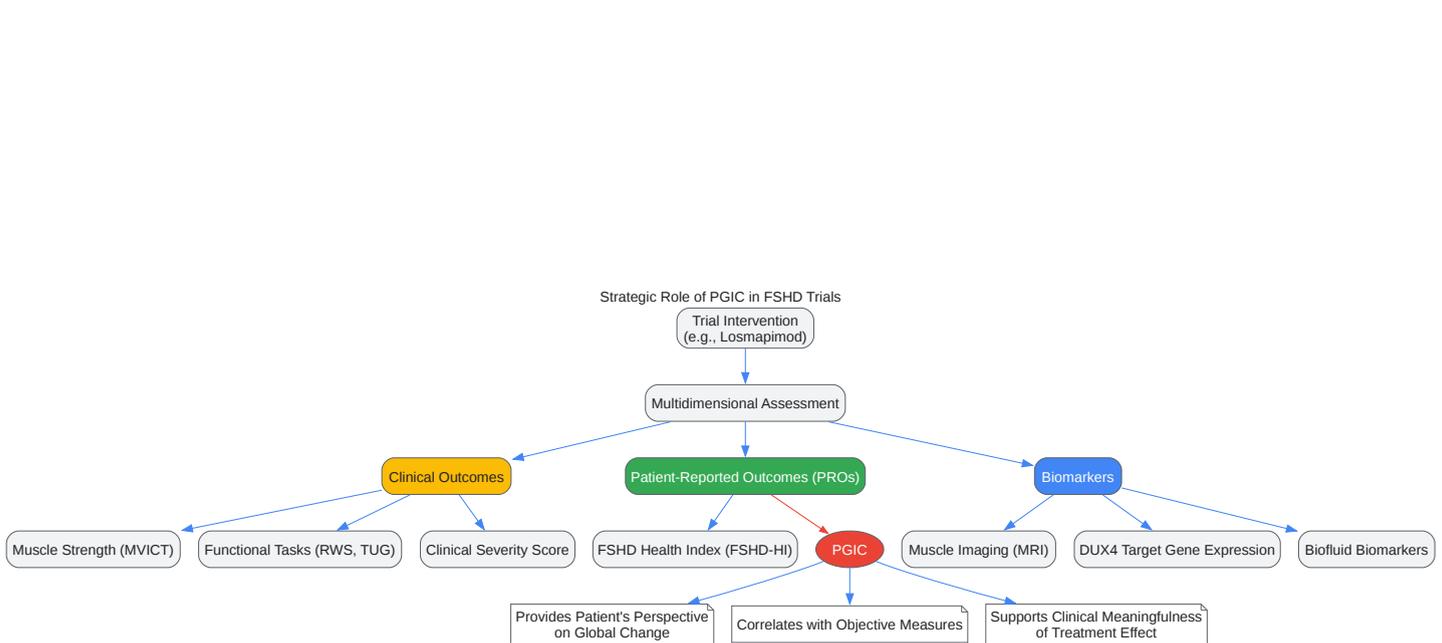
4. Data Analysis:

- **Statistical Analysis:** Responses are treated as an ordinal scale. Analysis often involves comparing the distribution of scores between the treatment and placebo groups using non-parametric methods like the **Mann-Whitney U test**.
- **Responder Analysis:** Many trials also define a "responder," often as a patient reporting they are "Much improved" or "Very much improved." The proportions of responders in each group can be

compared using a Chi-square test or Fisher's exact test.

Strategic Role of PGIC in Trial Design

The PGIC functions as a crucial **patient-reported outcome (PRO)** that complements objective physical measures. The diagram below illustrates its integrative role in a comprehensive trial assessment strategy.



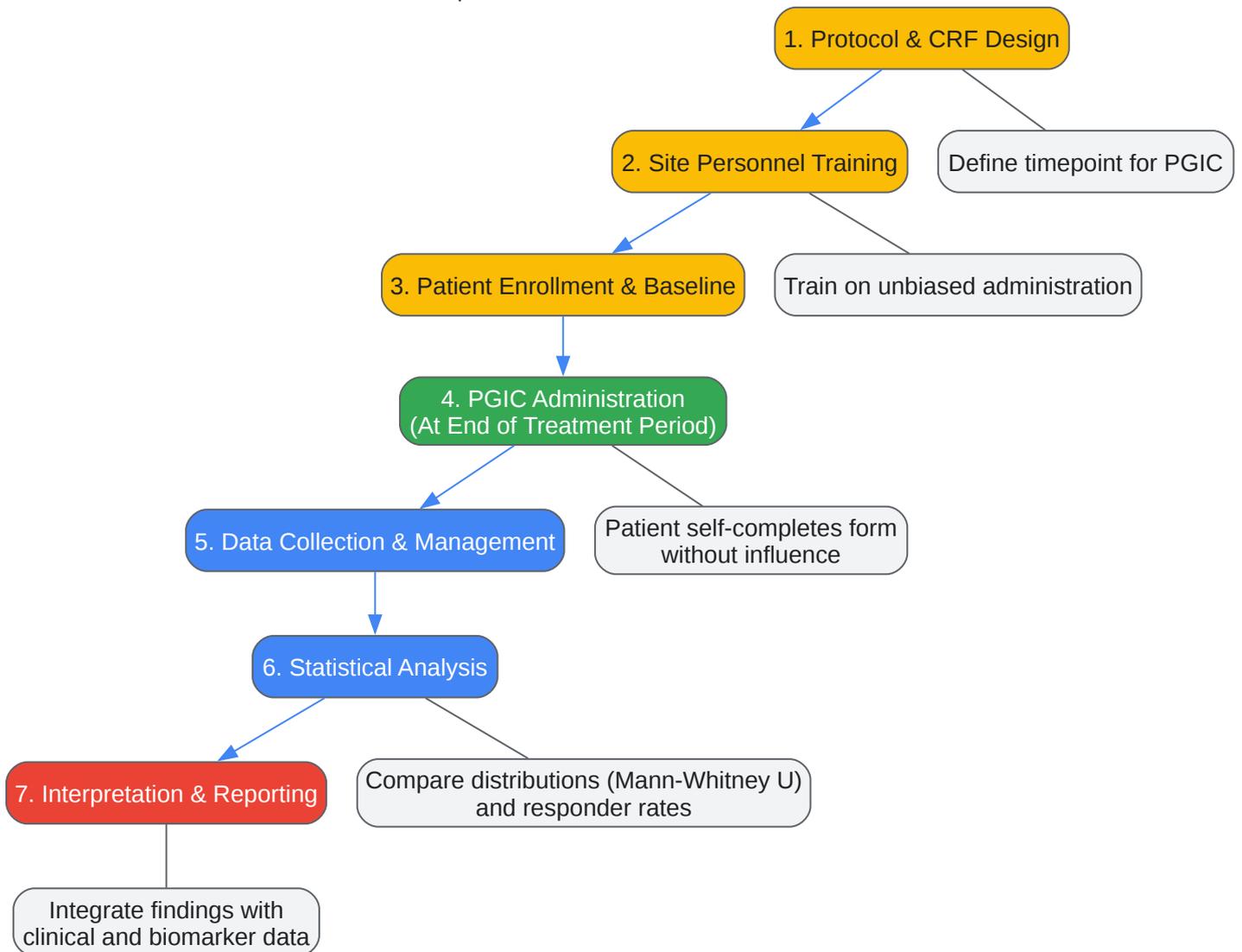
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Figure 1: PGIC as an Integrative Patient-Reported Outcome in FSHD Trials

Workflow for PGIC Data Collection and Analysis

The following diagram outlines the step-by-step workflow for implementing the PGIC in a clinical trial, from planning to data interpretation.

PGIC Implementation Workflow in Clinical Trials



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Figure 2: Procedural Workflow for PGIC Implementation

Application Notes for Researchers

- **Context of Use:** In FSHD trials, the PGIC is best positioned as a **supportive secondary or exploratory endpoint** that provides context for interpreting the clinical meaningfulness of changes in primary functional or biomarker endpoints [3] [1].
- **Integration is Key:** The strength of the PGIC lies in its convergence with other data. A treatment effect is more compelling when improvements in objective measures (like reachable workspace) are accompanied by a positive shift in the patient's own global impression [1].
- **Limitations:** As a subjective measure, the PGIC can be influenced by placebo effects and patient expectations. It should not be used as a sole primary efficacy endpoint in registrational trials but is invaluable for providing a holistic view of treatment benefit [3].

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To cite this document: Smolecule. [patient global impression of change PGIC scale losmapimod trials]. Smolecule, [2026]. [Online PDF]. Available at:

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